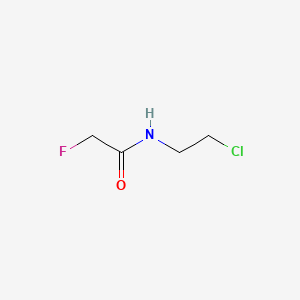
Dichlorohexylaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorohexylaluminum is an organoaluminum compound with the molecular formula C₆H₁₁AlCl₂ It is a derivative of aluminum where two chlorine atoms and one hexyl group are bonded to the aluminum atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorohexylaluminum can be synthesized through the reaction of hexylmagnesium chloride with aluminum trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
AlCl3+C6H13MgCl→C6H13AlCl2+MgCl2
Industrial Production Methods
In industrial settings, dichlorohexylaluminum is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorohexylaluminum undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and hexyl chloride.
Reduction: Can be reduced to form hexylaluminum compounds.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Aluminum oxide and hexyl chloride.
Reduction: Hexylaluminum compounds.
Substitution: Various organoaluminum compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dichlorohexylaluminum has several applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dichlorohexylaluminum involves its ability to form strong bonds with various substrates. The aluminum center acts as a Lewis acid, accepting electron pairs from nucleophiles. This reactivity allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloromethylaluminum
- Dichloroethylaluminum
- Dichloropropylaluminum
Uniqueness
Dichlorohexylaluminum is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
13487-95-1 |
|---|---|
Formule moléculaire |
C6H13AlCl2 |
Poids moléculaire |
183.05 g/mol |
Nom IUPAC |
dichloro(hexyl)alumane |
InChI |
InChI=1S/C6H13.Al.2ClH/c1-3-5-6-4-2;;;/h1,3-6H2,2H3;;2*1H/q;+2;;/p-2 |
Clé InChI |
VMLUVDHAXSZZSR-UHFFFAOYSA-L |
SMILES canonique |
CCCCCC[Al](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)




![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)


![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)

